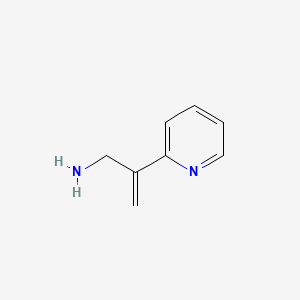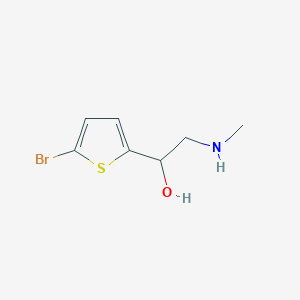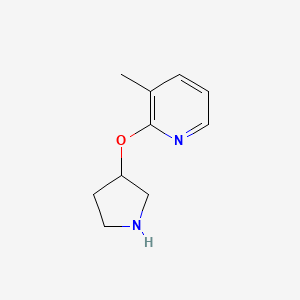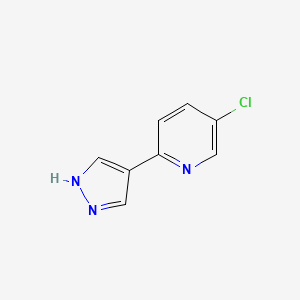![molecular formula C13H9F3N2O B13595872 N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide CAS No. 61350-01-4](/img/structure/B13595872.png)
N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the carboxamide group.
Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide: Used in drug discovery for its potential therapeutic effects.
Uniqueness
N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is unique due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further functionalization and interaction with biological targets.
Propiedades
Número CAS |
61350-01-4 |
|---|---|
Fórmula molecular |
C13H9F3N2O |
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)9-4-3-5-10(8-9)18-12(19)11-6-1-2-7-17-11/h1-8H,(H,18,19) |
Clave InChI |
QJUCVRVRFWBVTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)



![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)






![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)
